gamma-Butyrolactone

Descripción

(This section is a placeholder as per the user's instructions, with no specific content generated beyond this acknowledgment.)

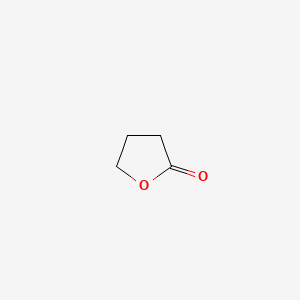

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-Butyrolactone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Butyrolactone | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31213-03-3 | |

| Details | Compound: Butyrolactone homopolymer | |

| Record name | Butyrolactone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31213-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020224 | |

| Record name | gamma-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless, oily liquid with a pleasant odor; [CAMEO], COLOURLESS OILY HYGROSCOPIC LIQUID., colourless to slightly yellow liquid with a faint, sweet, caramel-like odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2(3H)-Furanone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 401 °F at 760 mmHg (NTP, 1992), 204 °C at 760 mm Hg, 204.00 to 205.00 °C. @ 760.00 mm Hg, 204 °C | |

| Details | The Good Scents Company Information System | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

209 °F (NTP, 1992), 209 °F, 209 °F (OPEN CUP), 209 °F (98 °C) (open cup), 98 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 55 °F (NTP, 1992), Miscible with alcohol and ether., Very soluble in acetone, benzene, diethyl ether, and ethanol., Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene., 1000.0 mg/mL, Solubility in water: very soluble, soluble in water; miscible with alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1286 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Density: 1.1441 at 0 °C/0 °C; 1.1286 at 15 °C/0 °C, Relative density (water = 1): 1.13 (20 °C), 1.120-1.130 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 77 °F (NTP, 1992), 0.45 [mmHg], 4.5X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.15 | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water. | |

| Details | Ullmann's Encyclopedia of Industrial Chemistry. 6th ed.Vol 1: Federal Republic of Germany: Wiley-VCH Verlag GmbH & Co. 2003 to Present, p. V6 18 (2003) | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

96-48-0, 848486-92-0 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | γ-Butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butyrolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Butyrolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 848486-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL659KIY4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (NTP, 1992), -43.53 °C, -45 °C, -44 °C | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical Properties and Structure

Gamma-Butyrolactone (GBL) is characterized by its cyclic ester structure and a range of physical and chemical properties that make it valuable in industrial processes. It is a hygroscopic, colorless, water-miscible liquid with a faint, characteristic odor.

Physical and Chemical Properties

Synthesis and Production Methods

GBL is produced industrially through several key chemical processes, primarily involving the transformation of readily available precursors.

Industrial Production Routes

The principal industrial methods for GBL production include:

Dehydrogenation of 1,4-Butanediol (B3395766) (BDO): This is a widely adopted commercial method where BDO is catalytically dehydrogenated, typically over a copper catalyst at temperatures ranging from 180 °C to 300 °C inchem.orgwikipedia.orggoogle.comeschemy.comnih.govevonik.com. This process is known for its maturity and high yields wikipedia.orggoogle.comeschemy.com.

Hydrogenation of Maleic Anhydride (B1165640) (MA): GBL can also be synthesized via the hydrogenation of maleic anhydride or its derivatives, such as succinic anhydride wikipedia.orgnih.govgoogle.comgoogle.comgoogle.comupb.ro. This process can be carried out in either the liquid or vapor phase, with vapor phase hydrogenation often employing copper and zinc-based catalysts google.comgoogle.comgoogle.com.

Biomass-Derived Synthesis: Emerging routes explore the synthesis of GBL from biomass-derived materials, such as furfural (B47365). This involves the oxidation of furfural to 2(5H)-furanone, followed by hydrogenation to yield GBL google.comnih.govgoogle.com.

Laboratory Synthesis Methods

While industrial production relies on large-scale catalytic processes, laboratory synthesis can also be achieved through methods such as the oxidation of tetrahydrofuran (B95107) (THF) or via intermediates derived from gamma-aminobutyric acid (GABA) wikipedia.org.

Applications and Uses

GBL's unique combination of solvent properties and chemical reactivity makes it indispensable in a broad spectrum of industrial applications.

Industrial Applications

Solvent: GBL is a highly effective solvent used in numerous industrial cleaning applications, including paint stripping, graffiti removal, degreasing, and as a component in circuit board cleaners and electronics cleaning formulations greenchemindustries.comchemicalbook.comriverlandtrading.comeschemy.comcognitivemarketresearch.com. Its solvency also extends to dissolving polymers such as polyacrylonitrile, cellulose (B213188) acetate, and polystyrene chemicalbook.com.

Chemical Intermediate: This is GBL's primary role. It serves as a crucial precursor in the synthesis of:

Pyrrolidones and N-methyl-2-pyrrolidone (NMP): GBL is the cornerstone for producing pyrrolidones, widely used in pharmaceuticals, agrochemicals, and as industrial solvents, particularly NMP, which is vital in lithium-ion battery manufacturing and electronics wikipedia.orgchemicalbook.comevonik.comgoogle.comgoogle.comriverlandtrading.comcognitivemarketresearch.combonafideresearch.comontosight.ai.

Agrochemicals: It is used in the formulation and synthesis of pesticides and herbicides, such as 4-(2,4-dichlorophenoxy) butyric acid inchem.orgchemicalbook.comriverlandtrading.comeschemy.com.

Pharmaceuticals: GBL is an intermediate in the synthesis of various drugs and pharmaceutical compounds, and it is explored for use in drug delivery systems inchem.orgriverlandtrading.comeschemy.comcognitivemarketresearch.comontosight.aieschemy.com.

Polymers and Resins: GBL is used in the production of polymers and resins, including polyvinylpyrrolidone (B124986) (PVP) riverlandtrading.com.

Other Chemicals: It is also an intermediate for synthesizing chemicals like DL-methionine, piperidine, phenylbutyric acid, and thiobutyric acid chemicalbook.com.

Other Uses: GBL finds application as a flavoring agent in very low concentrations inchem.org, in battery manufacturing as a precursor for electrolytes riverlandtrading.com, as a viscosity modifier in polyurethanes inchem.org, and as a cosmetic raw material eschemy.com. It also functions as a curing agent for casting resins eschemy.com.

Mechanism of Action As a Precursor/intermediate

GBL's significance often lies in its chemical transformation into other compounds.

Conversion to Gamma-Hydroxybutyrate (GHB)

In aqueous environments, GBL undergoes hydrolysis to form gamma-hydroxybutyrate (GHB) inchem.orgwikipedia.orgnih.govasme.orgswgdrug.orgmckendree.edu. This conversion is highly dependent on pH and temperature. Under alkaline conditions (pH 12), GBL is rapidly converted to GHB within minutes, catalyzed by enzymes like lactonase found in biological tissues inchem.orgswgdrug.orgmckendree.edu. In contrast, under acidic conditions (pH 2), an equilibrium between GBL and GHB is established over several days inchem.orgswgdrug.orgmckendree.edu. GBL's higher lipophilicity compared to GHB facilitates its faster absorption and greater bioavailability wikipedia.org.

Analytical Techniques for Gbl Detection and Quantification

Accurate detection and quantification of GBL are essential in various analytical contexts, from industrial quality control to forensic investigations.

Chromatographic Methods

Gas Chromatography (GC): GC is a primary technique for GBL analysis, often coupled with mass spectrometry nih.govasme.orgswgdrug.orgnih.govnih.govojp.govresearchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for both identification and quantification. Methods may involve simple liquid-liquid extraction or more advanced techniques like Total Vaporization Solid-Phase Microextraction (TV-SPME) to enhance sensitivity and reduce sample preparation time nih.govasme.orgswgdrug.orgnih.govojp.govresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is also employed, sometimes in conjunction with mass spectrometry (LC-MS/MS), for simultaneous quantification of GBL and related compounds gokemi.comasme.orgswgdrug.orgnih.gov.

Solid Phase Extraction (SPE): SPE is frequently used as a sample preparation step prior to chromatographic analysis forensicresources.org.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of GBL wikipedia.orgasme.orgmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another spectroscopic tool for structural elucidation and analysis mdpi.com.

Other Techniques

Colorimetric Tests: Certain colorimetric tests, such as the Cobalt Thiocyanate test and the hydroxamic acid test, can provide presumptive identification of GBL swgdrug.org.

Regulatory Status and Control

GBL is subject to regulatory oversight in many jurisdictions due to its potential for misuse and its role as a precursor to GHB. In the United States, GBL is classified as a List I chemical by the Drug Enforcement Administration (DEA) mckendree.eduresearchgate.net. The U.S. Food and Drug Administration (FDA) banned the sale of GBL and GHB as food supplements in 1990 following reports of intoxication inchem.org. Despite these regulations, GBL has been illegally marketed and associated with abuse inchem.org.

Future Research Directions

Ongoing research aims to enhance GBL production efficiency and explore new applications. Key areas of focus include:

Catalyst Development: Research into novel catalysts is being pursued to improve the yield, purity, and selectivity of GBL synthesis, particularly in the dehydrogenation of BDO and hydrogenation of maleic anhydride (B1165640) eschemy.com.

Bio-based Production: Efforts are underway to develop sustainable synthesis methods for GBL from renewable biomass sources, such as furfural (B47365), to reduce reliance on petrochemical feedstocks eschemy.com.

New Applications: Exploration of GBL's potential in emerging fields, such as advanced materials and specialized chemical processes, continues gminsights.com.

Process Optimization: Advancements in production technologies are focused on enhancing efficiency, sustainability, and cost-effectiveness gminsights.com.

Advanced Analytical Techniques for Gamma Butyrolactone Detection and Quantification in Research

Chromatographic Methods

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive analysis of GBL. These methods allow for the separation of GBL from complex matrices and its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and robust technique for GBL analysis. researchgate.net The method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns. For GBL, analysis can be performed directly or after derivatization.

Direct analysis of GBL is feasible due to its volatility. swgdrug.org In typical GC-MS analysis of biofluids, a sample preparation step involving liquid-liquid extraction with solvents like methylene chloride or chloroform is common to isolate GBL from the aqueous matrix. swgdrug.orgnih.gov The organic extract is then concentrated and injected into the GC-MS system. nih.gov Full-scan electron ionization (EI) mass spectrometry is often used for confirmation, with quantitation performed by comparing the area of the molecular ion (m/z 86) to that of a deuterated internal standard (e.g., GBL-d6, m/z 92). nih.govoup.com Characteristic ions for GBL in EI-MS are m/z 86, 56, and 42. restek.comies.gov.pl

A significant challenge in GC-based methods is the potential thermal conversion of GHB into GBL within the hot GC inlet, which can lead to inaccurate quantification of GBL. dc.gov Therefore, methods are often designed to either convert all GHB to GBL for a total measurement or to derivatize GHB to prevent this conversion, allowing for separate quantification. restek.comdc.gov

Table 1: Example GC-MS Parameters for GBL Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Agilent HP-5MS (26 m × 0.25 mm × 0.25 μm) | dshs-koeln.de |

| Injection Mode | Split (e.g., 30:1 ratio) | swgdrug.org |

| MS Mode | Full-scan Electron Ionization (EI) | nih.govoup.com |

| Scan Range | m/z 35-200 | oup.com |

| Solvent Delay | ~5.8 min (to allow for elution of methylene chloride) | oup.com |

| Quantifier Ion (GBL) | m/z 86 | nih.govoup.com |

| Qualifier Ions (GBL) | m/z 42, 56 | restek.comies.gov.pl |

| Typical Retention Time | ~10.9 min | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) offers a powerful alternative to GC-MS, particularly because it operates at lower temperatures, thus avoiding the issue of thermal conversion of GHB to GBL in the instrument. restek.com This technique allows for the simultaneous analysis of GBL, GHB, and other related compounds, often with minimal sample preparation and without the need for derivatization. restek.comnih.govscienceopen.com

A common sample preparation procedure for LC-MS-MS analysis in biological matrices like blood is a simple protein precipitation step, followed by dilution of the supernatant. restek.com For beverage samples, preparation can be as straightforward as dilution with water or acetonitrile, followed by filtration. nih.govlcms.cz Chromatographic separation is critical to distinguish actual GBL present in the sample from any GBL that might be formed from GHB in the mass spectrometer's ion source (in-source conversion). restek.comlcms.cz C18 columns are frequently used to achieve this separation. restek.comnih.gov The analysis is rapid, with total analysis times, including sample preparation, often under 15 minutes. nih.gov

The method demonstrates excellent linearity and sensitivity. For instance, a validated method for urine samples showed linearity from 1–50 mg/L for GBL, with a limit of quantification (LOQ) of 1 mg/L. nih.gov Another study on beverages reported a limit of detection (LOD) of 0.2 µg/mL for GBL. scienceopen.com

Table 2: LC-MS/MS Method Performance for GBL in Beverages

| Parameter | Finding | Source |

|---|---|---|

| Linear Range | 0.2–50 µg/mL | scienceopen.com |

| Limit of Detection (LOD) | 0.2 µg/mL | scienceopen.com |

| Quantitative Ion (MRM) | m/z 87.1 → 45.2 | scienceopen.comlcms.cz |

| Qualitative Ion (MRM) | m/z 87.1 → 43.2 | scienceopen.com |

| Sample Preparation | Simple dilution and filtration | nih.govlcms.cz |

| Analysis Time | < 12 minutes | nih.gov |

Headspace Gas Chromatography (HS-GC) is a sensitive and automated technique well-suited for the analysis of volatile compounds like GBL from complex matrices. nih.govoup.com This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. ies.gov.pl This technique minimizes matrix effects and reduces contamination of the GC system. restek.com

In many forensic applications, HS-GC is used to determine the total concentration of GHB after its complete conversion to GBL. nih.govoup.com This is typically achieved by acidifying the sample (e.g., with concentrated sulfuric acid) and heating it, which drives the cyclization of GHB to the more volatile GBL. nih.govoup.comrestek.com The analysis can be performed with a Flame Ionization Detector (GC-FID) for screening and quantification, which is common in many labs, or with a Mass Spectrometer (GC-MS) for confirmation. nih.govrestek.comies.gov.pl

The method is rapid and sensitive. nih.gov For example, a headspace GC-FID procedure for blood and urine showed excellent linearity in the range of 5–1000 µg/mL. oup.com The use of an internal standard, such as alpha-methylene-gamma-butyrolactone or deuterated analogues, is standard practice for accurate quantification. nih.govoup.com

Sample Preparation and Derivatization Strategies

The choice of sample preparation is critical for accurate GBL analysis and is often dictated by the chosen analytical technique and the complexity of the sample matrix. Strategies range from direct analysis with minimal preparation to chemical derivatization to improve analytical performance.

To simplify and expedite sample processing, extractionless techniques have been developed. These methods avoid traditional liquid-liquid or solid-phase extraction steps, reducing solvent use and sample handling. nih.govnih.gov

One such technique involves the direct derivatization of the analyte in an aqueous sample. nih.govaafs.org In this method, a solution of derivatizing agents is added directly to the aqueous sample, and the resulting derivatives are analyzed by GC-MS. This approach is rapid, sensitive, and selective. nih.gov

Another innovative approach is Total Vaporization Solid-Phase Microextraction (TV-SPME). ojp.govnih.gov TV-SPME involves vaporizing a small quantity of the sample, after which the analytes are sorbed directly from the vapor phase onto an SPME fiber. The fiber is then desorbed in the GC inlet. This technique is beneficial as it requires no solvent-based sample preparation and uses very small sample volumes, demonstrating increased sensitivity for GBL detection compared to traditional headspace or immersion SPME. ojp.govnih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. sigmaaldrich.com While GBL itself is volatile and does not typically require derivatization, the process is crucial when differentiating GBL from GHB in GC-MS analysis. dc.gov

Trimethylsilyl (TMS) Derivatization: This is one of the most common derivatization techniques in GC analysis. sigmaaldrich.comnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on polar functional groups with a trimethylsilyl (TMS) group. dc.govtcichemicals.com This is particularly important for GHB analysis, as its hydroxyl and carboxyl groups can be silylated. The resulting TMS derivative of GHB is thermally stable and chromatographically distinct from GBL, which does not react with BSTFA. dc.gov This allows for the unambiguous identification and quantification of GHB in the presence of GBL, preventing the false detection of GBL from the thermal degradation of underivatized GHB. dc.gov

Trifluoroacetic Anhydride (B1165640) (TFAA) and Heptafluoro-1-butanol (HFB): Perfluoroacylated reagents like Trifluoroacetic anhydride (TFAA) form stable and volatile derivatives with compounds containing active hydrogens. sigmaaldrich.comsigmaaldrich.com An extractionless technique has been developed that uses a solution of TFAA and 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFB) for the direct derivatization of GHB in aqueous samples. nih.govaafs.org This reaction produces higher molecular mass products with fragmentation patterns that provide multiple peaks for confirmation and quantification by GC-MS. nih.gov The concentration of GBL can be determined indirectly with this method by first converting GBL to GHB under alkaline conditions and then performing the derivatization and analysis. nih.gov

Table 3: Common Derivatization Reagents and Their Application for GBL/GHB Analysis

| Reagent(s) | Target Analyte | Purpose | Analytical Technique | Source |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GHB | Prevents thermal degradation of GHB to GBL in the GC inlet, allowing for differentiation. GBL does not react. | GC-MS, GC-FID | dc.gov |

| Trifluoroacetic Anhydride (TFAA) & Heptafluoro-1-butanol (HFB) | GHB | Forms higher molecular weight derivatives directly in aqueous solution for enhanced detection. | GC-MS | nih.gov |

Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that provides a high degree of accuracy and precision. A method for the determination of GBL, alongside gamma-hydroxybutyric acid (GHB) and 1,4-butanediol (B3395766) (1,4-BD), in dietary supplements has been developed using gas chromatography-isotope dilution mass spectrometry (GC-ID-MS). nih.gov This procedure involves a straightforward extraction with acidic acetonitrile followed by direct analysis, eliminating the need for purification or derivatization steps. nih.gov The method leverages the complete conversion of GHB to GBL for quantification. nih.gov Validation of this method demonstrated an accuracy of 88% to 99% and a precision between 2.9% and 7.3%. nih.gov The use of positive ions chemical ionization (PICI) enhances specificity and sensitivity by preserving information on molecular ions. nih.gov

Another application of isotope-based mass spectrometry is in tracing the origin of GBL. Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has been utilized to determine the carbon isotope content of GBL. nih.gov This technique can help discriminate between different seizures of GBL and assist in source determination. nih.gov A study of 19 bulk GBL samples from around the world showed δ13C-values ranging from -23.1‰ to -45.8‰. nih.gov This wide range is attributed to the isotopic composition of the chemical precursors and the kinetic isotope effects associated with different synthesis routes. nih.gov

| Parameter | GC-ID-MS Method for GBL in Dietary Supplements |

| Analytes | GHB, GBL, 1,4-BD |

| Sample Preparation | Simple extraction with acidic acetonitrile |

| Derivatization | Not required |

| Ionization Technique | Positive Ions Chemical Ionization (PICI) |

| Accuracy | 88% - 99% |

| Precision | 2.9% - 7.3% |

| Technique | Application for GBL | Key Findings |

| GC/C/IRMS | Tracing the origin of GBL samples | δ13C-values of 19 samples ranged from -23.1‰ to -45.8‰, indicating diverse origins. |

Spectroscopic Analysis (e.g., Infrared Spectroscopy)

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are valuable for the identification of GBL. Both Near Infrared (NIR) and Fourier Transform Infrared (FT-IR) spectroscopy have been employed for the analysis of GBL in various matrices. aafs.orgresearchgate.netresearchgate.net

In the analysis of wine, IR spectroscopy can identify the presence of GBL. A characteristic carbonyl stretching peak just below 1800 cm⁻¹ serves as a key identifier for GBL. mckendree.edu However, it is important to note that while IR spectroscopy is useful for qualitative identification, it is not suitable for determining the concentration of GBL. mckendree.edu For quantitative analysis, other techniques such as ultraviolet-visible (UV-Vis) spectrophotometry can be used, where the π to π* electron transition of the carbonyl group in GBL is measured. mckendree.edu

FT-IR spectroscopy has been successfully used for identification purposes in aqueous solutions containing both GHB and GBL. researchgate.netresearchgate.net To improve the sensitivity of the IR method, liquid-liquid extraction (LLE) can be applied, achieving detection limits as low as 0.023 mg g⁻¹. researchgate.net The accuracy of this methodology was confirmed by analyzing various spiked beverages, with recovery values ranging from 91% to 100%. researchgate.net

| Spectroscopic Technique | Application for GBL | Key Spectral Feature | Limitations |

| Infrared (IR) Spectroscopy | Qualitative identification in wine | Carbonyl stretching peak below 1800 cm⁻¹ | Not suitable for quantitative analysis |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification in aqueous solutions | - | Sensitivity can be improved with LLE |

| Near Infrared (NIR) Spectroscopy | Spectral analysis in various beverages | - | - |

Mass Spectrometry (MS)-Guided Screening for Biological Samples

Mass spectrometry (MS)-guided screening has become a practical and widely used technique in natural product chemistry and for the analysis of biological samples. rsc.org This approach has been successfully used to isolate and identify GBLs from actinomycetes. rsc.org By co-culturing actinomycetes with an absorbent resin to enhance GBL production, followed by MS-guided screening focusing on the GBL structure, researchers were able to isolate and determine the structures of new GBL natural products from small culture volumes. rsc.org

For the quantification of GBL in biological matrices such as blood, urine, and plasma, a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method with selective ion monitoring has been developed. researchgate.net This method involves a simple liquid-liquid extraction without the need for a derivatization procedure. researchgate.net The limit of quantification (LOQ) was found to be 0.798 μg/ml using a 100 μl sample. researchgate.net

Another GC-MS method was developed for the simultaneous assay of GHB, 1,4-BD, GBL, and gamma-aminobutyric acid (GABA) in various animal tissues. nih.gov This method utilizes automated solid-phase extraction, which significantly lowers the limit of detection (LOD) for the target compounds. nih.gov

Total Vaporization Solid-Phase Microextraction (TV-SPME) coupled with GC-MS is another technique used for the detection of GBL in alcoholic beverages. ojp.gov TV-SPME offers increased sensitivity in GBL detection and requires no sample preparation and smaller sample volumes compared to other SPME techniques. ojp.gov

| Method | Matrix | Key Features | Limit of Quantification (LOQ) / Detection (LOD) |

| MS-Guided Screening | Actinomycetes Culture | Resin-assisted isolation | - |

| GC-MS with SIM | Blood, Urine, Plasma | Simple liquid-liquid extraction, no derivatization | LOQ: 0.798 μg/ml |

| GC-MS with Automated SPE | Animal Tissues | Simultaneous assay of GBL and related compounds | LOD for GHB: 0.027 µg/mL, 1,4-BD: 0.025 µg/mL |

| TV-SPME-GC-MS | Alcoholic Beverages | Increased sensitivity, no sample preparation | - |

Advanced Data Analysis and Machine Learning in Analytical Chemistry

| Application Area | Contribution of Machine Learning |

| Data Analysis & Interpretation | Rapid and accurate identification of compounds in complex mixtures. labmanager.com |

| Deconvolution of Signals | Separation of overlapping peaks in chromatograms for accurate quantification. labmanager.com |

| Method Optimization | Prediction of optimal analytical parameters to accelerate method development. labmanager.com |

| Pattern Recognition | Identification of complex relationships and patterns in large datasets. labmanager.com |

Regulatory Science and Public Health Research Implications of Gamma Butyrolactone

Research on its Classification and Monitoring in Different Contexts

Gamma-Butyrolactone (GBL) is subject to varied classification and monitoring globally due to its dual-use nature as both an industrial solvent and a precursor to the psychoactive substance gamma-hydroxybutyrate (GHB). nih.govnih.gov Research has focused on its legal status, detection in various matrices, and its interconversion to GHB, which complicates monitoring efforts.

In the United States, GBL is classified as a List I controlled chemical, indicating its use in the manufacture of a controlled substance. nih.gov Its sale and distribution for industrial purposes are tightly regulated. wikipedia.org Other countries have adopted different classifications. For instance, Australia classifies GBL as a health-endangering substance, while Israel has proscribed it since 2007. wikipedia.org In the United Kingdom, the Advisory Council on the Misuse of Drugs (ACMD) has reviewed the classification of GBL under the Misuse of Drugs Act 1971 to assess its harms and inform scheduling. www.gov.ukqub.ac.uk

Table 1: International Classification of this compound (GBL)

| Country/Region | Legal Status/Classification |

|---|---|

| United States | List I Controlled Chemical. nih.gov |

| Australia | Health-endangering substance; Controlled substance. wikipedia.org |

| United Kingdom | Subject to review for classification under the Misuse of Drugs Act 1971. www.gov.uk |

| Israel | Proscribed substance since 2007. wikipedia.org |

| Netherlands | Distribution is controlled under the Medicines Act if intended for human consumption. wikipedia.org |

| Poland | Classified as a drug; license required for manufacture, import, etc. wikipedia.org |

| Russia | Classified as a psychotropic substance since 2012. wikipedia.org |

| China | Regulated as a Class III drug precursor since 2021. wikipedia.org |

Monitoring GBL is a significant area of research, particularly because it can be converted into GHB in the body and in solutions. nih.govnih.gov Studies have developed methods to detect GBL and GHB in various contexts, such as in spiked beverages, a practice associated with drug-facilitated sexual assault. nih.govojp.gov Research has employed techniques like Raman spectroscopy and gas chromatography-mass spectrometry (GC-MS) to monitor the interconversion of GBL and GHB under different conditions like pH, temperature, and time. nih.govresearchgate.net One study using Raman spectroscopy aimed to determine the optimum pH range for the conversion to understand its behavior in spiked drinks and after ingestion. nih.gov The discovery of GBL in the liquid of JUUL Virginia Tobacco flavored pods highlights the need for monitoring in novel contexts, such as e-cigarette products. nih.gov

Public Health Implications Arising from Academic Findings

Academic research has identified significant public health implications related to GBL, primarily stemming from its conversion to GHB and its increasing availability as a recreational substance. nih.govnih.gov Because GBL is readily available in various industrial products, it has become a substance of concern for public health authorities. nih.govresearchgate.net

The primary public health issue is that GBL is a prodrug to GHB, meaning it is rapidly metabolized into GHB after ingestion. nih.govnih.gov This conversion leads to central nervous system depression. nih.gov The high variability in the concentration of GBL in illicit preparations increases the risk of severe intoxication. researchgate.net The use of GBL, often in conjunction with other substances like alcohol and amphetamines, can lead to serious side effects due to drug-drug interactions. nih.gov Emergency toxicology presentations related to GBL and GHB are a growing burden on healthcare systems. nih.govnih.gov

Academic findings have underscored that the legal availability of GBL for industrial purposes creates a loophole for recreational use, posing a serious health threat. nih.govresearchgate.net The identification of GBL in e-cigarette liquids, for example, raises concerns about unintentional exposure and the potential for abuse through a new route of administration. nih.gov Research by bodies like the UK's Advisory Council on the Misuse of Drugs has been commissioned specifically to assess the evidence of harms associated with GBL to inform public health policy and mitigate these risks. www.gov.ukqub.ac.uk

Research Informing Policy and Safety Considerations

Research plays a critical role in shaping policies and safety regulations concerning GBL. Governmental and advisory bodies rely on scientific evidence to inform decisions on the classification, scheduling, and control of the substance.

In the United Kingdom, the Home Secretary commissioned the Advisory Council on the Misuse of Drugs (ACMD) to conduct a comprehensive review of the harms of GBL and related compounds. www.gov.ukqub.ac.uk This assessment was initiated to provide evidence-based advice on the appropriate classification and scheduling of these substances under the Misuse of Drugs Act 1971 and the Misuse of Drugs Regulations 2001, respectively. www.gov.uk The goal of such research is to enable the ACMD to make recommendations to the government to mitigate harms, which may include enhanced drug treatment services, surveillance, and research. www.gov.uk

Similarly, in the Netherlands, the Dutch Expert Committee on Occupational Safety (DECOS), a committee of the Health Council, evaluates the consequences of exposure to GBL to derive health-based recommended occupational exposure limits (HBR-OEL). healthcouncil.nl These scientific recommendations serve as the basis for the Minister of Social Affairs and Employment to set legally binding occupational exposure limits, thereby informing workplace safety policy. healthcouncil.nl The risk assessments performed by bodies like the European Monitoring Centre for Drugs and Drug Addiction also contribute to the evidence base used by policymakers across Europe. ecddrepository.org These examples demonstrate a direct pathway from scientific research and risk assessment to the implementation of public health and safety policies regarding GBL.

Occupational Exposure Assessment and Related Research

Research into the occupational risks of GBL focuses on assessing exposure levels and establishing safety limits for workers who handle the chemical. GBL is used as a chemical intermediate and a solvent, leading to potential occupational exposure in production facilities and other industrial settings. ecddrepository.orgwho.int

A key piece of research in this area is the advisory report by the Dutch Expert Committee on Occupational Exposure Safety (DECOS), which proposed a health-based recommended occupational exposure limit (HBR-OEL) for GBL. healthcouncil.nl This recommendation was based on an evaluation of the toxicological data available up to April 2008. healthcouncil.nl Such limits are crucial for protecting the health of workers.